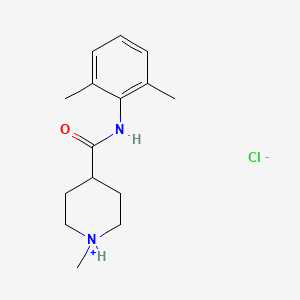![molecular formula C9H10N2O2 B13757268 1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
1-Ethyl-1H-benzo[d]imidazole-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) is a heterocyclic aromatic organic compound with the molecular formula C9H10N2O2 . It is a derivative of benzimidazole, which is known for its diverse biological and pharmacological activities . This compound features a benzimidazole core with hydroxyl groups at positions 4 and 7, and an ethyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as polyphosphoric acid or strong acids like hydrochloric acid. The process may also involve heating to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including 1H-Benzimidazole-4,7-diol,1-ethyl-(9CI), often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzimidazole core .
Scientific Research Applications
1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug.
Mebendazole: Another antiparasitic agent.
Thiabendazole: Used for its antifungal properties.
The uniqueness of 1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-ethylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C9H10N2O2/c1-2-11-5-10-8-6(12)3-4-7(13)9(8)11/h3-5,12-13H,2H2,1H3 |
InChI Key |
SBOCZEAYNWOAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C=CC(=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


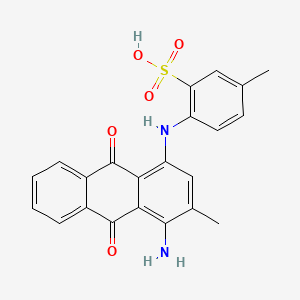
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
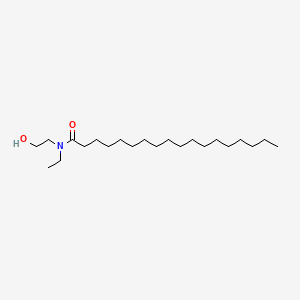
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)
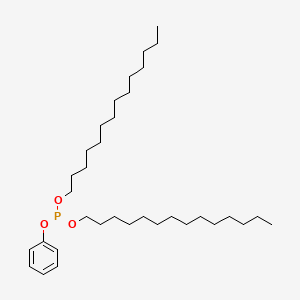

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)
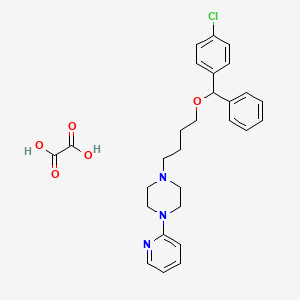
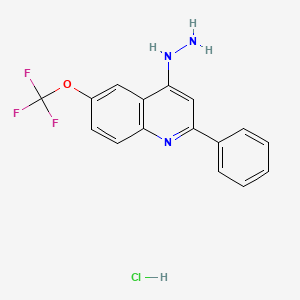
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
